

Eschweilenol C: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Eschweilenol C*

Cat. No.: *B1243880*

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Abstract

Eschweilenol C, a bioactive ellagic acid derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties, including antifungal, anti-inflammatory, antioxidant, and antidiabetic activities. This technical guide provides a comprehensive overview of the natural sources of **Eschweilenol C**, detailed protocols for its isolation and purification, and an examination of its molecular interactions, with a particular focus on its inhibitory effects on the NF- κ B signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of Eschweilenol C

Eschweilenol C has been identified in a variety of plant species, primarily within the families of Myrtaceae and Combretaceae. The documented botanical sources are rich in phenolic compounds and are often utilized in traditional medicine.

Table 1: Natural Sources of **Eschweilenol C**

Plant Species	Family	Plant Part(s)	Reference(s)
Terminalia fagifolia Mart.	Combretaceae	Stem bark	[1]
Eschweilera coriacea (DC.) S.A.Mori	Lecythidaceae	Bark	
Myrciaria dubia (Kunth) McVaugh	Myrtaceae	Leaves	
Terminalia bentzoë (L.) L.f.	Combretaceae	Bark	
Psidium cattleianum Sabine	Myrtaceae	Fruits (skin and pulp)	

Physicochemical and Spectroscopic Data

The structural elucidation of **Eschweilenol C** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Physicochemical Properties of **Eschweilenol C**

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₆ O ₁₂	[2]
Molecular Weight	448.3 g/mol	[2]

Table 3: Mass Spectrometry Data for **Eschweilenol C**

Ionization Mode	Observed m/z	Ion Type	Reference(s)
ESI (+) TOF	303.013	[M+H] ⁺ (Ellagic acid fragment)	[1]
ESI (+) TOF	449.071	[M+H] ⁺	[1]

Table 4: ^1H and ^{13}C NMR Spectroscopic Data for **Eschweilenol C** (in DMSO-d_6)

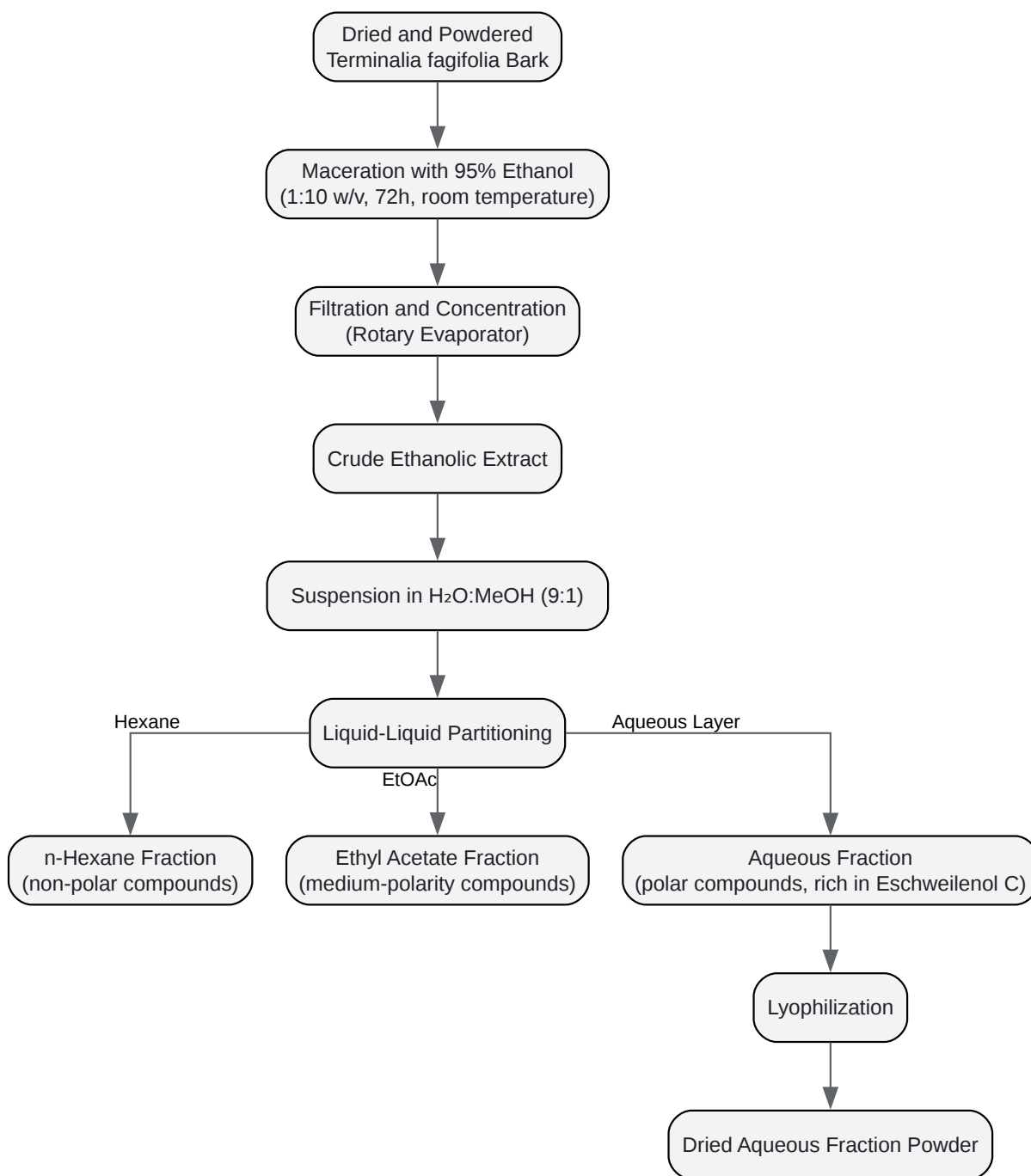
Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	Multiplicity	Reference(s)	
1	114.45	[1]			
2	136.30	[1]			
3	141.15	[1]			
4	146.30	[1]			
5	112.50	7.75	s	[1]	
6	159.00	[1]			
1'	114.45	[1]			
2'	136.30	[1]			
3'	141.15	[1]			
4'	146.30	[1]			
5'	112.50	7.75			s
6'	159.00	[1]			
1" (Rhamnose)	102.30	5.65	d	[1]	
2" (Rhamnose)	71.00	4.35	m	[1]	
3" (Rhamnose)	70.90	4.05	m	[1]	
4" (Rhamnose)	72.85	3.75	m	[1]	
5" (Rhamnose)	69.10	3.50	m	[1]	
6" (Rhamnose)	18.25	0.90	d	[1]	

Experimental Protocols: Isolation of Eschweilenol C from Terminalia fagifolia

The following protocols are based on methodologies reported in the literature for the isolation of **Eschweilenol C** and related ellagic acid glycosides. These should be regarded as a foundational guide and may require optimization based on the specific laboratory conditions and instrumentation.

Extraction and Fractionation

This phase aims to extract a broad spectrum of secondary metabolites from the plant material and then partition them based on polarity to enrich the fraction containing **Eschweilenol C**.



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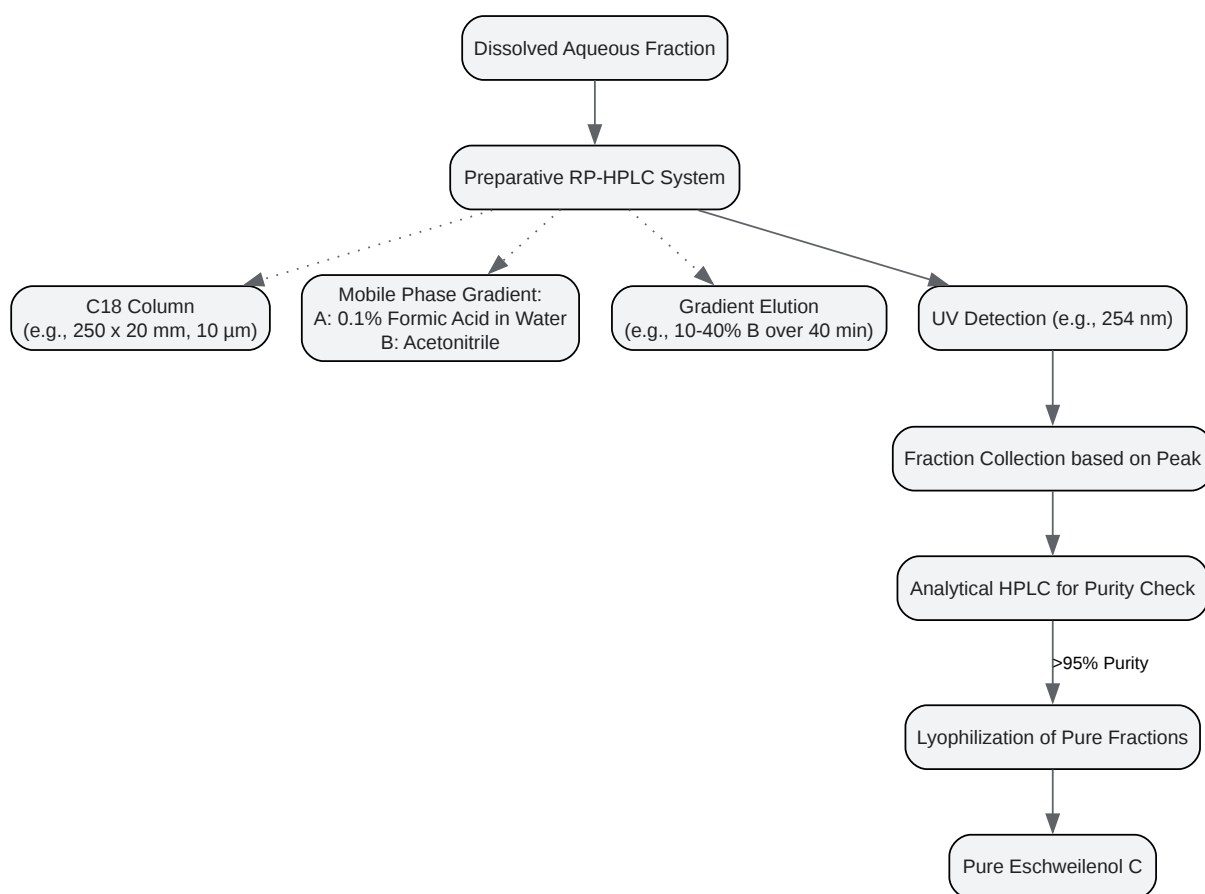
Caption: General workflow for extraction and fractionation.

Methodology:

- **Plant Material Preparation:** Air-dry the stem bark of *Terminalia fagifolia* at room temperature and grind it into a fine powder.
- **Extraction:** Macerate the powdered bark in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
- **Fractionation:** Suspend the crude extract in a 9:1 mixture of water and methanol. Perform sequential liquid-liquid partitioning with n-hexane followed by ethyl acetate.
- **Collection of Aqueous Fraction:** Collect the resulting aqueous layer, which will be enriched with polar compounds including **Eschweilenol C**.
- **Lyophilization:** Freeze-dry the aqueous fraction to obtain a stable powder for further purification.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

The final purification of **Eschweilenol C** from the enriched aqueous fraction is achieved by preparative HPLC.



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Caption: Workflow for preparative HPLC purification.

Methodology:

- **Sample Preparation:** Dissolve the lyophilized aqueous fraction in the initial mobile phase solvent mixture. Filter the sample through a 0.45 μm syringe filter before injection.

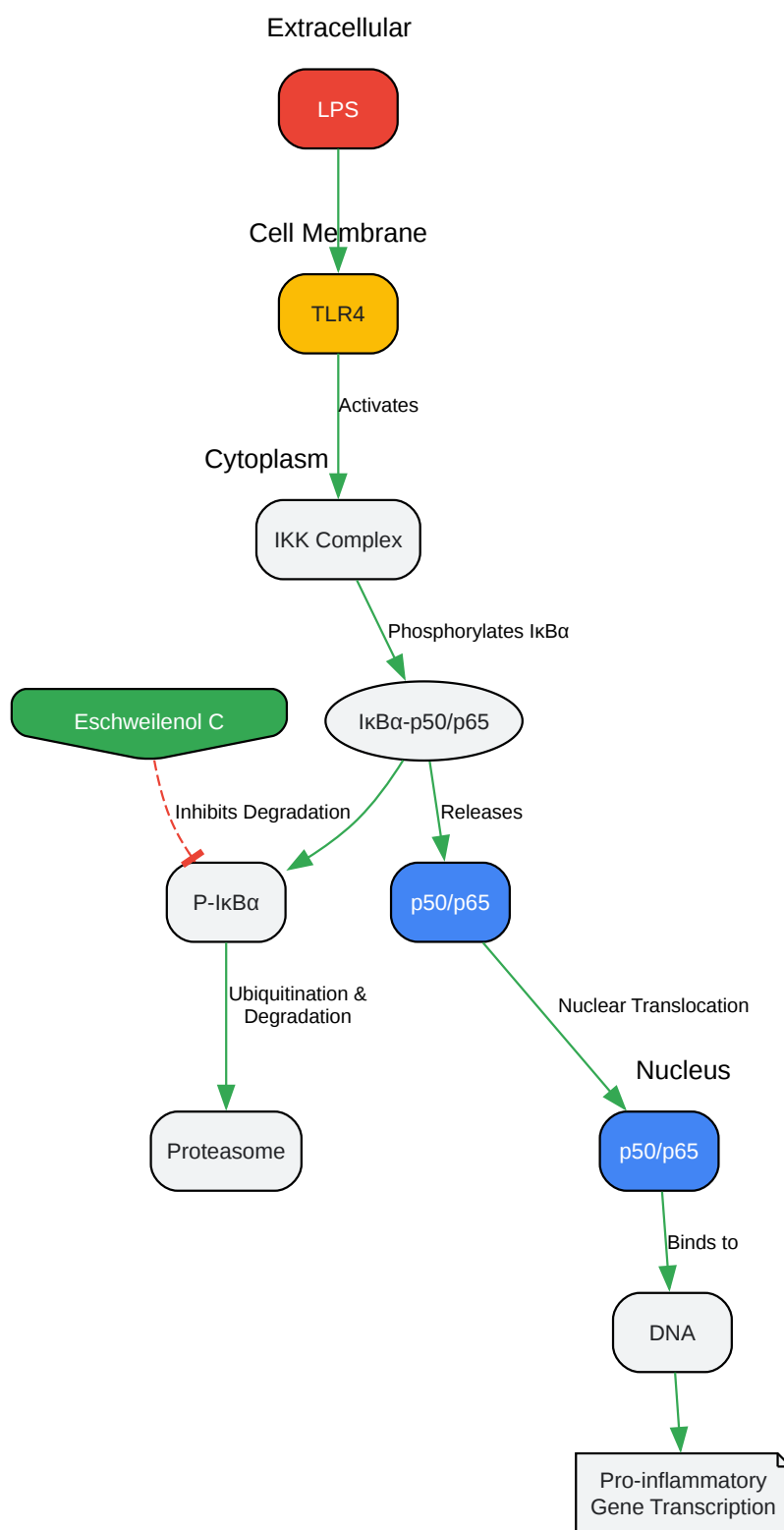
- Chromatographic Conditions:
 - Instrument: A preparative HPLC system equipped with a UV detector.
 - Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 20 mm, 10 μ m).
 - Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.
 - Solvent B: Acetonitrile.
 - Gradient Program: A linear gradient starting from 10% B to 40% B over 40 minutes, followed by a wash and re-equilibration step. The optimal gradient may need to be developed based on the specific column and system.
 - Flow Rate: A flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
 - Detection: Monitor the elution at 254 nm.
- Fraction Collection: Collect the fractions corresponding to the peak of **Eschweilenol C**.
- Purity Assessment: Analyze the collected fractions using an analytical HPLC system to confirm purity.
- Final Isolation: Pool the pure fractions and remove the solvent by lyophilization to obtain pure **Eschweilenol C**.

Biological Activity: Inhibition of the NF- κ B Signaling Pathway

Eschweilenol C has been reported to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway in lipopolysaccharide (LPS)-activated microglial cells.^{[3][4]} The NF- κ B pathway is a critical regulator of the inflammatory response.

LPS-Induced NF- κ B Activation and a Potential Point of Inhibition by Eschweilenol C

In microglia, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF- κ B dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Polyphenols, including likely **Eschweilenol C**, can interfere with this pathway, often by preventing the degradation of I κ B α .^{[5][6][7]}



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Caption: LPS-induced NF-κB signaling and inhibition point.

Conclusion

Eschweilenol C represents a promising natural product with significant therapeutic potential. This guide provides a foundational framework for its study, from identification in natural sources to its isolation and a mechanistic understanding of its anti-inflammatory activity. The detailed protocols and compiled data serve as a practical resource to facilitate further research and development of **Eschweilenol C** as a potential lead compound in drug discovery programs. Future investigations should focus on optimizing isolation yields, exploring its full pharmacological profile, and elucidating the precise molecular targets responsible for its diverse biological effects.

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